molecular formula C14H20N2O4 B8009499 Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate

Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate

Cat. No.: B8009499
M. Wt: 280.32 g/mol
InChI Key: VJEIZKYOQGECBM-UHFFFAOYSA-N
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Description

Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate is an organic compound with the molecular formula C14H20N2O3. It is a derivative of carbamate, featuring a tert-butyl group, a methoxy group, and a methylcarbamoyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate typically involves the reaction of 2-methoxy-4-(methylcarbamoyl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

2-methoxy-4-(methylcarbamoyl)phenol+tert-butyl chloroformatetert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate\text{2-methoxy-4-(methylcarbamoyl)phenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-methoxy-4-(methylcarbamoyl)phenol+tert-butyl chloroformate→tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the tert-butyl group.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-(methylcarbamoyl)phenyl carbamate.

    Reduction: Formation of 2-methoxy-4-(methylamino)phenyl carbamate.

    Substitution: Formation of various alkyl or aryl carbamates depending on the substituent introduced.

Scientific Research Applications

Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-methyl-4-(methylcarbamoyl)phenyl)carbamate
  • Tert-butyl (2-hydroxy-4-(methylcarbamoyl)phenyl)carbamate
  • Tert-butyl (2-methoxy-4-(ethylcarbamoyl)phenyl)carbamate

Uniqueness

Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate is unique due to the presence of both a methoxy group and a methylcarbamoyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-methoxy-4-(methylcarbamoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-7-6-9(12(17)15-4)8-11(10)19-5/h6-8H,1-5H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEIZKYOQGECBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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